4-[Difluoro(phenyl)methyl]-1,2-dimethylbenzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Difluorobenzylamine has been used in the synthesis of βAla–Aib (N -fluoroarylmethyl), a nonpolar nucleobase dipeptide via Ugi four-component condensation reaction . Another example is the synthesis of 4,4-Difluoro-1-phenyl-1,3-butanedione (DFPB), a fluorinated β-diketone ligand, by reacting acetophenone with methyl-difluoroacetate .Scientific Research Applications
Nucleophilic Gem-Difluoro(Phenylsulfanyl)Methylation:
- Application in Carbonyl Compounds : This compound has been used in the direct nucleophilic gem-difluoro(phenylsulfanyl)methylation of carbonyl compounds, yielding α-gem-difluoromethylated adducts with good efficiency. This process is significant for non-enolizable aldehydes and ketones, and can be extended to cyclic imides and acid anhydrides (Punirun et al., 2014).
Valence-Bond Isomer Chemistry:
- Formation of Valence-Bond Isomers : Research has shown that derivatives of perfluorinated ethylmethylbenzene, including variants of dimethylbenzene, can undergo thermal and photochemical isomerization to form valence-bond isomers. These compounds display notable thermal stability, which is of interest in the study of isomerism and molecular structures (Barlow et al., 1975).
Synthesis and Structural Analysis:
- Phosphorus Atom Oxidation : In a study, sterically hindered variants of this compound were synthesized, and two phosphorus atoms were oxidized and methylated, leading to derivatives with significant structural and redox properties. This research contributes to the understanding of molecular structures and electrochemical behavior (Sasaki et al., 1999).
Cocrystallization Studies:
- Cocrystallization with Distyrylbenzene Derivatives : Research involving cocrystallization of this compound with a range of distyrylbenzene derivatives has been conducted. This helps in understanding the molecular interactions and formation of binary phases in materials science (Bartholomew et al., 2000).
Polymerization Reactions:
- Synthesis and Thermotropic Behavior : This compound has been utilized in phase transfer Pd(0)/Cu(I) catalyzed polymerization reactions. The study explored the synthesis and behavior of symmetrically difluorinated aryl-acetylene dimers, contributing to the field of polymer science and materials engineering (Pugh et al., 1991).
properties
IUPAC Name |
4-[difluoro(phenyl)methyl]-1,2-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2/c1-11-8-9-14(10-12(11)2)15(16,17)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMOJARJBMVIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=C2)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301259120 | |
Record name | 4-(Difluorophenylmethyl)-1,2-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1204295-84-0 | |
Record name | 4-(Difluorophenylmethyl)-1,2-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluorophenylmethyl)-1,2-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301259120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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